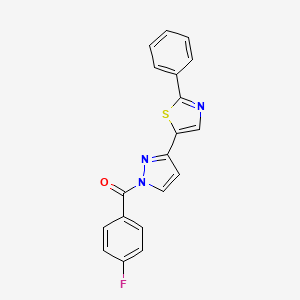![molecular formula C17H14N6O2S2 B2492525 N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003989-33-0](/img/structure/B2492525.png)
N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often explored for their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological processes, and as agents against various cancer cell lines due to their ability to interfere with tumor cell proliferation and survival.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonyl group into a compound containing an amine. In the context of the provided papers, various sulfonamide derivatives have been synthesized with different substituents to explore their biological activities. For example, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides was synthesized and showed excellent inhibition of human CA isoforms I, II, and IX . Another study reported the synthesis of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides with significant cytotoxic activity against the MCF-7 breast cancer cell line . These studies highlight the versatility of sulfonamide synthesis and the importance of substituent variation in determining biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. The sulfonamide group typically presents a distorted tetrahedral arrangement around the sulfur atom, which can influence the compound's binding affinity and selectivity towards enzymes like carbonic anhydrase. Single crystals of some sulfonamide derivatives have been grown and analyzed by X-ray diffraction, confirming the expected structural features and providing insights into the hydrogen bonding patterns that may be critical for biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the conditions applied. For instance, the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides has been used to synthesize [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives, demonstrating the reactivity of the sulfonamide moiety in heterocyclic compound synthesis . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties. For example, thermal analysis of some sulfonamide crystals showed total degradation at temperatures higher than their melting points, indicating their thermal stability limits . The FTIR spectra of these compounds confirm their formation and provide information on their functional groups, which can be correlated with their physical properties and biological activities.
Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
- N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide shows promise in the field of antimalarial and antiviral research. A study investigated its derivatives for potential antimalarial activity and characterized their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This compound displayed significant activity against malaria with IC50 values of <30µM (Fahim & Ismael, 2021).
Inhibition of Human Carbonic Anhydrase Isoenzymes
- Research into N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives has been conducted for their potential to inhibit human carbonic anhydrase isoenzymes. These enzymes are critical in various physiological processes. The derivatives were evaluated for their inhibitory potential against isoenzymes hCA I, II, VII, and XII, indicating potential therapeutic applications (Mishra et al., 2016).
Synthesis and Biological Activity
- Novel derivatives of N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been synthesized and evaluated for their biological activity against bacterial strains and fungi. These compounds have shown promising antibacterial and antifungal properties, highlighting their potential in addressing infectious diseases (El-Gaby et al., 2003).
Applications in Medicinal Chemistry
- This compound has been studied for its potential applications in medicinal chemistry, particularly in the synthesis of hybrid compounds with diverse biological activities. The fusion of sulfonamide with various heterocyclic moieties, including quinoxaline, has shown a wide variety of biological activities, making it a valuable subject in the development of new pharmaceutical agents (Ghomashi et al., 2022).
Solid State Synthesis and Catalysis
- A study focused on the solid-state synthesis of quinoxaline derivatives, including those with a benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety. This research emphasizes the environmentally friendly and efficient processes for synthesizing these compounds, which have implications in green chemistry and catalysis (Kuarm et al., 2013).
Tautomeric Behavior and Spectroscopic Analysis
- The tautomeric behavior of sulfonamide derivatives, including those related to N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, has been investigated. This study provided insights into the molecular conformation of these compounds, which is essential for understanding their pharmaceutical and biological activities (Erturk et al., 2016).
Synthesis and Diuretic Activity
- The compound's derivatives have been synthesized and evaluated for their diuretic activity. This research adds to the understanding of how heterocyclic combinations affect diuretic properties, potentially contributing to the development of new diuretic agents (Maarouf et al., 2004).
Optical and Electrochemical Properties
- The optical and electrochemical properties of benzo[c][1,2,5]thiadiazole derivatives, including those with quinoxaline, have been studied. This research is significant for the development of new materials for electronic and optical applications (Li et al., 2013).
Propriétés
IUPAC Name |
N-[3-(prop-2-enylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-2-10-18-16-17(20-12-7-4-3-6-11(12)19-16)23-27(24,25)14-9-5-8-13-15(14)22-26-21-13/h2-9H,1,10H2,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKDPFDRZIQHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

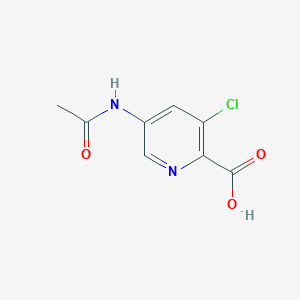
![2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/no-structure.png)

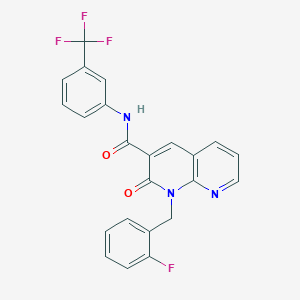

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)
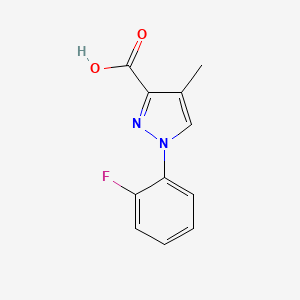

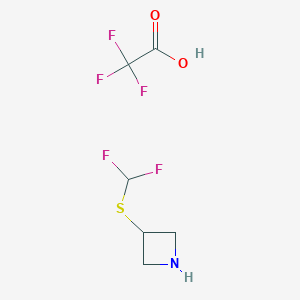

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
